3,4,5-Trichlorophenyl acetate

Description

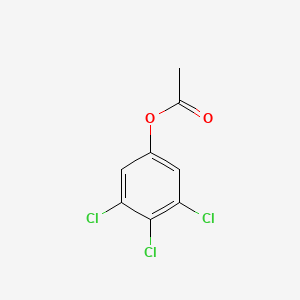

3,4,5-Trichlorophenyl acetate is a chlorinated aromatic compound characterized by a phenyl acetate backbone substituted with chlorine atoms at the 3rd, 4th, and 5th positions. It is structurally related to chlorophenols, which are widely studied for their environmental persistence and metabolic pathways. Like other chlorophenol derivatives, this compound undergoes rapid hepatic conjugation to form glucuronides or sulfates, facilitating detoxification . Dechlorination and methylation further contribute to its metabolic inactivation, reducing bioaccumulation risks .

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-trichlorophenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-4(12)13-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVARLELSNCXVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974620 | |

| Record name | 3,4,5-Trichlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59190-61-3 | |

| Record name | Phenol, 3,4,5-trichloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59190-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,4,5-trichloro-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059190613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorophenyl acetate can be synthesized through the esterification of 3,4,5-trichlorophenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorophenyl acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 3,4,5-trichlorophenol and acetic acid.

Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

Hydrolysis: 3,4,5-Trichlorophenol and acetic acid.

Substitution: Various substituted phenyl acetates, depending on the nucleophile used.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis : TCPA serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : TCPA can undergo substitution reactions where nucleophiles replace chlorine atoms on the aromatic ring.

- Hydrolysis Reactions : Hydrolysis of TCPA yields 3,4,5-trichlorophenol and acetic acid, which can further participate in chemical transformations .

Biology

Enzyme Inhibition Studies : TCPA is investigated for its ability to inhibit specific enzymes. Its structure allows it to form covalent bonds with active site residues of proteins, leading to potential applications in:

- Drug Development : Research into pharmaceuticals targeting specific enzymes or receptors has shown promise with compounds derived from TCPA .

- Antimicrobial Activity : TCPA exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

Medicine

Pharmaceutical Applications : The compound's ability to interact with biological molecules makes it a candidate for drug development. Ongoing research focuses on:

- Targeting Enzymes or Receptors : TCPA derivatives are being explored for their therapeutic potential against various diseases .

- Toxicological Studies : Understanding the toxicological profiles of TCPA is crucial for assessing its safety in medicinal applications.

Industrial Applications

TCPA is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its chemical properties make it suitable for:

- Manufacturing Processes : Employed as a reagent in the synthesis of various industrial compounds due to its reactivity and stability .

Data Table: Comparison of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Key role in nucleophilic substitution reactions |

| Biology | Enzyme inhibition studies | Potential for drug development targeting specific enzymes |

| Medicine | Antimicrobial agent | Effective against various bacterial strains |

| Industry | Production of agrochemicals | Important reagent in industrial chemical processes |

Case Study 1: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of TCPA demonstrated its effectiveness against common pathogens. In laboratory settings, TCPA was tested against several bacterial strains, showing significant growth inhibition at concentrations as low as 10 µg/mL. This study highlights TCPA's potential as a disinfectant in clinical settings.

Case Study 2: Enzyme Inhibition Mechanism

In a study exploring the enzyme inhibition capabilities of TCPA, researchers found that the compound could effectively inhibit acetylcholinesterase activity. This inhibition was linked to the formation of covalent bonds between TCPA and the enzyme's active site, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3,4,5-trichlorophenyl acetate involves its ability to undergo hydrolysis and substitution reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with active site residues. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 2: Environmental Monitoring Parameters

| Compound | STORET Codes (Examples) | CAS Number |

|---|---|---|

| 2,4,5-Trichlorophenoxyacetic acid | 30025 (soil), 39744 (fish) | 29990-39-4 |

| 2,4,5-Trichlorophenoxypropionic acid | 03614 (effluent) | 93-78-7 |

Metabolic Pathways

All chlorophenol derivatives, including this compound, are primarily detoxified via hepatic conjugation. However, the acetate group may influence absorption rates or metabolite profiles. For instance, dechlorination of this compound could yield less toxic dichlorophenol derivatives, whereas 2,4,5-T’s phenoxy group might resist enzymatic cleavage, prolonging its half-life .

Environmental Persistence

The absence of analogous codes for this compound suggests it may degrade faster due to its substitution pattern or metabolic lability.

Biological Activity

3,4,5-Trichlorophenyl acetate (TCPA) is a chlorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of TCPA, including its antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₅Cl₃O₂

- Molecular Weight : 233.48 g/mol

- CAS Number : 5393-75-9

1. Antimicrobial Properties

Research indicates that TCPA exhibits significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in drug development .

Table 1: Antimicrobial Activity of TCPA

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 25 µg/mL |

| Candida albicans | 20 | 30 µg/mL |

The mechanism of action for TCPA involves its role as an acetylating agent. It interacts with nucleophilic sites on biomolecules, leading to modifications in enzyme and protein activities. This acetylation can influence various biological pathways, potentially resulting in therapeutic effects or toxicity depending on the concentration and context of exposure.

Toxicological Profile

TCPA's toxicity profile has been examined in several studies. The compound is associated with specific adverse health effects, particularly concerning liver function and potential carcinogenicity.

3. Case Studies

Case Study 1: Hepatotoxicity

In a controlled study involving laboratory mice exposed to TCPA, significant hepatotoxic effects were observed at elevated doses. Histopathological examinations revealed centrilobular necrosis and fatty infiltration in liver tissues .

Case Study 2: Environmental Exposure

An investigation into environmental contamination revealed that TCPA was present in groundwater near industrial sites. Residents reported health issues correlating with exposure levels to TCPA, emphasizing the need for further epidemiological studies to assess long-term health impacts .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of TCPA analogs to enhance its therapeutic potential while minimizing toxicity. Modifications to the trichlorophenyl structure have shown promise in developing derivatives with improved bioactivity against resistant microbial strains .

Table 2: Structure-Activity Relationship Studies

| Compound | Activity Profile | IC50 (µM) |

|---|---|---|

| TCPA | Antimicrobial | 50 |

| TCPA Derivative A | Enhanced Antifungal | 20 |

| TCPA Derivative B | Reduced Toxicity | >100 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4,5-Trichlorophenyl acetate in laboratory settings?

- Methodological Answer : The synthesis typically involves acetylation of 3,4,5-trichlorophenol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or pyridine). A stepwise approach includes:

Dissolving 3,4,5-trichlorophenol in an anhydrous solvent (e.g., dichloromethane).

Adding acetic anhydride dropwise under controlled temperature (0–5°C to minimize side reactions).

Stirring at room temperature for 12–24 hours, followed by neutralization with a weak base (e.g., sodium bicarbonate).

Purification via recrystallization or column chromatography to isolate the acetate derivative.

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS. Ensure proper handling of chlorinated intermediates due to their toxicity .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is influenced by light, temperature, and moisture. Recommended practices include:

- Storing the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C.

- Avoiding prolonged exposure to alkaline conditions, which may accelerate hydrolysis.

- Conducting periodic stability tests using HPLC to detect degradation products (e.g., free phenol or acetic acid).

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the acetyl group (δ ~2.3 ppm for CH₃) and aromatic proton environments.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and isocratic elution (acetonitrile/water, 70:30) to assess purity (>98%).

- Mass Spectrometry (GC-MS/EI) : Characterize molecular ion peaks (e.g., [M]⁺ at m/z 239.5 for C₈H₅Cl₃O₂) and fragmentation patterns.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of acetylation in polychlorinated phenol derivatives like this compound?

- Methodological Answer : Regioselectivity is governed by steric and electronic factors. For example:

- Electron-withdrawing chlorine substituents deactivate the phenol ring, favoring acetylation at the least hindered position.

- Kinetic vs. thermodynamic control: Lower temperatures (0°C) favor kinetic products (meta-acetylation), while higher temperatures (25°C) may shift selectivity.

- Experimental Design : Use DFT calculations to predict reactive sites and validate with competitive acetylation experiments using positional isomers (e.g., 2,4,5-trichlorophenol) .

Q. What strategies can be employed to resolve conflicting data regarding the environmental persistence of this compound compared to its structural isomers?

- Methodological Answer :

Comparative Degradation Studies : Expose isomers to identical conditions (UV light, microbial consortia) and quantify degradation rates via LC-MS.

Isomer-Specific Analytical Methods : Develop HPLC protocols using chiral columns or ion-pair reagents to differentiate isomers.

Meta-Analysis : Reconcile discrepancies by standardizing test protocols (e.g., OECD guidelines) and accounting for matrix effects (soil vs. aqueous systems).

- Case Study : 2,3,6-Trichlorophenyl acetate (CAS 61925-87-9) shows higher hydrophobicity (log P = 3.8) than 3,4,5-isomer, impacting bioavailability .

Q. What mechanistic insights have been gained into the hydrolysis pathways of this compound under varying pH conditions?

- Methodological Answer :

- Acidic Conditions (pH < 4) : Hydrolysis proceeds via AAC2 mechanism, with protonation of the carbonyl oxygen accelerating ester cleavage.

- Alkaline Conditions (pH > 10) : Base-catalyzed hydrolysis (BAC2) dominates, forming 3,4,5-trichlorophenolate and acetate ions.

- Experimental Validation : Use kinetic studies with <sup>18</sup>O-labeled water and track intermediates via FTIR or <sup>1</sup>H NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.